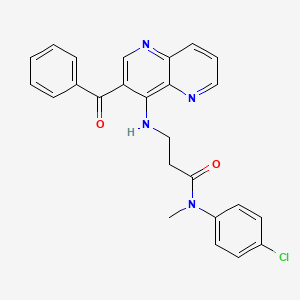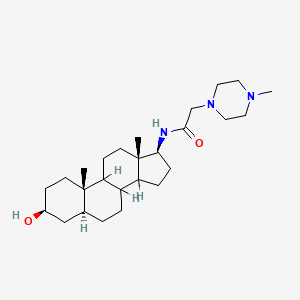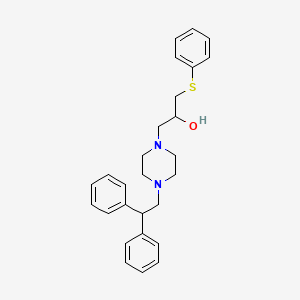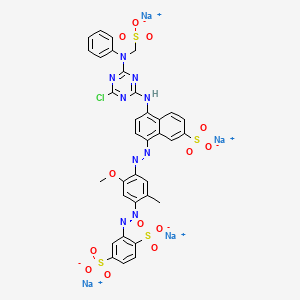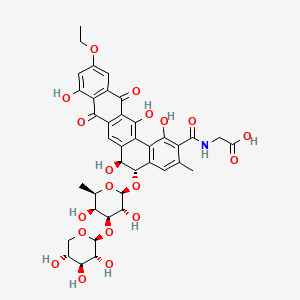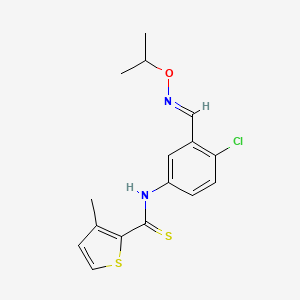
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a proline derivative and a benzodiazepine core, making it a unique molecule with potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This involves the reaction of 2-chlorobenzoyl chloride with o-phenylenediamine to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Introduction of the Proline Derivative: The benzodiazepine core is then reacted with a proline derivative under specific conditions to introduce the proline moiety.
Esterification: The final step involves the esterification of the proline derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced benzodiazepine derivatives .
Aplicaciones Científicas De Investigación
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
Comparación Con Compuestos Similares
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic properties.
Diazepam: Known for its use in treating anxiety and muscle spasms.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester is unique due to the presence of the proline derivative, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
87245-66-7 |
|---|---|
Fórmula molecular |
C21H17Cl2N3O3 |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
methyl (2R)-2-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-29-20(28)21(9-8-18(27)26-21)17-11-24-19(13-4-2-3-5-15(13)23)14-10-12(22)6-7-16(14)25-17/h2-7,10H,8-9,11H2,1H3,(H,26,27)/t21-/m1/s1 |
Clave InChI |
DWHXDBSLWAYDJE-OAQYLSRUSA-N |
SMILES isomérico |
COC(=O)[C@@]1(CCC(=O)N1)C2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
SMILES canónico |
COC(=O)C1(CCC(=O)N1)C2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








